molecular formula C18H19N3O5S B2970636 3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034365-85-8

3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2970636
CAS No.: 2034365-85-8
M. Wt: 389.43
InChI Key: WHHJUZWDEVTACC-UHFFFAOYSA-N
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Description

3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on related heterocycles based on sulfonamide pyrazole demonstrated the synthesis of various compounds, including semicarbazones and thiosemicarbazones, with potential antimicrobial activities. This study highlights the chemical versatility and potential therapeutic applications of compounds with similar structures to the one (El‐Emary, Al-muaikel, & Moustafa, 2002).

Molecular Structure Analysis

A study on paliperidone nitrate, a compound structurally similar to "3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one," detailed the molecular salt's structure, revealing a chair conformation of the piperidine ring. This research provides insight into the structural aspects of such compounds, which is crucial for understanding their biological interactions (Ge & Luo, 2012).

Vibrational Spectra and Molecular Structure

The study of the molecular structure, vibrational frequencies, and infrared intensities of related benzoxazol compounds through HF and DFT methods emphasizes the importance of theoretical and experimental data in understanding the properties and potential applications of these compounds (Taşal et al., 2009).

Drug Delivery Applications

Research into the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages indicates the potential for using structurally complex compounds for drug delivery systems. This study suggests the versatility of such compounds in creating more effective and targeted therapeutic agents (Mattsson et al., 2010).

Photosensitive Poly(benzoxazole) Precursors

A new photosensitive poly(benzoxazole) (PBO) precursor demonstrates the application of related compounds in material science, particularly in developing sensitive and high-contrast photoresists for fine patterning (Ebara, Shibasaki, & Ueda, 2002).

Properties

IUPAC Name

3-methyl-5-(4-pyridin-4-yloxypiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-16-12-15(2-3-17(16)26-18(20)22)27(23,24)21-10-6-14(7-11-21)25-13-4-8-19-9-5-13/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHJUZWDEVTACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=CC=NC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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